4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid
Description
4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 4 and 3, respectively, and two trifluoromethyl (-CF₃) substituents at positions 2 and 7. Quinoline derivatives are widely studied for pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory agents, due to their ability to interact with enzymes or receptors via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
4-oxo-2,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO3/c13-11(14,15)4-1-2-5-6(3-4)19-9(12(16,17)18)7(8(5)20)10(21)22/h1-3H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJJPKVGRHTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=C(C2=O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core followed by the introduction of trifluoromethyl groups at the desired positions. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Doebner-Miller Reaction: This involves the cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming derivatives such as quinone.
Reduction: Reduction reactions can reduce the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride, phosphorus oxychloride, and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Dihydroquinolines and tetrahydroquinolines.
Substitution Products: Halogenated quinolines, alkylated quinolines, and other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular properties:
- Molecular Formula : C₁₂H₅F₆N₁O₃
- Molecular Weight : Approximately 325.16 g/mol
- CAS Number : 75999-57-4
The unique structure features a quinoline core with hydroxyl and trifluoromethyl substituents, which enhance its lipophilicity and biological activity. The presence of both carboxylic acid and hydroxyl groups allows for various chemical reactions, making it a versatile compound in research.
Antimicrobial Activity
Research indicates that 4-hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid exhibits significant antimicrobial properties. Studies have shown its potential as a lead compound for developing new drugs targeting infections caused by bacteria such as Staphylococcus aureus and Escherichia coli . The trifluoromethyl groups contribute to enhanced biological activity, making it suitable for further modifications to improve efficacy .
Drug Development
The compound is being explored for its role in pharmaceutical development due to its unique chemical structure. Its ability to interact with biological targets has been investigated through in vitro assays, demonstrating promising binding affinities . The synthesis of derivatives based on this compound is ongoing, aiming to optimize their pharmacological profiles.
Mechanism of Action
The mechanism by which 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl groups enhance the compound's binding affinity and selectivity, leading to its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease processes.
Receptors: It may bind to receptors, modulating their activity and signaling pathways.
DNA: It may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares 4-hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid with structurally related quinoline derivatives, emphasizing substituent positions, functional groups, and inferred properties:
*Estimated based on analogous structures.
Analysis of Substituent Effects
- Trifluoromethyl (-CF₃) Groups: The target compound’s dual CF₃ groups at positions 2 and 7 enhance lipophilicity and metabolic stability compared to mono-CF₃ analogues (e.g., 71082-51-4).
- Hydroxyl (-OH) vs. Methoxy (-OCH₃) : The -OH group at position 4 in the target compound enables hydrogen bonding, improving solubility and target binding. In contrast, methoxy-substituted analogues (e.g., 6-methoxy derivative) lack this capability but may exhibit better membrane permeability due to reduced polarity .
- Carboxylic Acid (-COOH) vs. Ester (-COOCH₃) : The -COOH group in the target compound is more acidic than ester derivatives (e.g., 1422284-64-7), favoring ionization in physiological environments and enhancing interactions with charged biological targets .
Steric and Electronic Considerations
- In contrast, CF₃ at position 8 (64321-97-7) may distort the quinoline ring’s planarity, reducing π-π stacking interactions .
- Phenyl Substitution : The phenyl group in 64321-97-7 adds steric bulk, which could limit solubility but improve interaction with hydrophobic protein pockets .
Biological Activity
4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid (CAS Number: 75999-57-4) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H5F6NO3
- Molecular Weight : 325.16 g/mol
- Structure : The compound features a quinoline ring with two trifluoromethyl groups and a carboxylic acid functional group, which contributes to its unique biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that compounds with trifluoromethyl groups can enhance antitumor efficacy by improving drug potency and selectivity against cancer cells .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential use in treating infections .
- Anti-inflammatory Effects : Preliminary data indicate that this compound may modulate inflammatory pathways, although detailed mechanisms require further investigation .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group may enhance binding affinity to target enzymes involved in tumor growth and inflammation.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival, particularly in cancerous tissues .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antitumor Efficacy in Cell Lines :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in Colo320 cells | |
| Antimicrobial | Active against Staphylococcus aureus and E. coli | |
| Anti-inflammatory | Modulates inflammatory pathways |
Safety and Toxicology
The safety profile of this compound indicates potential hazards:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzoic acid derivatives with amines. For example, derivatives like ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (a precursor) are synthesized from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid and ethyl 3-(N,N-dimethylamino)acrylate, followed by cyclopropylamine substitution and hydrolysis . Key intermediates include nitrobenzoic acid derivatives and ester-protected quinolinecarboxylic acids.
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95% by area normalization). Structural confirmation relies on - and -NMR to verify substituent positions (e.g., trifluoromethyl groups at C2 and C7) and Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylic acid and hydroxyl functionalities .
Q. What standard protocols exist for evaluating the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies are conducted by storing the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Degradation products are monitored via LC-MS over 4–12 weeks. For photostability, samples are exposed to UV light (320–400 nm) and analyzed for isomerization or cleavage of the quinoline core .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory antibacterial activity data across structurally similar quinolonecarboxylic acid derivatives?
- Methodological Answer : Contradictions often arise from differences in bacterial efflux pump expression or target (DNA gyrase) mutations. Comparative MIC assays against isogenic E. coli strains (wild-type vs. gyrA mutants) can isolate resistance mechanisms. For example, 7-amino-substituted derivatives show reduced activity against gyrA-mutant strains, while 8-nitro-substituted analogs maintain potency .
Q. How do the positions and number of trifluoromethyl groups influence the compound's physicochemical properties and bioactivity?
- Methodological Answer : Trifluoromethyl groups at C2 and C7 enhance lipophilicity (logP increases by ~1.5 units compared to non-fluorinated analogs), improving membrane permeability. However, excessive lipophilicity (e.g., C2, C7, and C8 trifluoromethylation) reduces aqueous solubility (<10 µg/mL), necessitating prodrug strategies. Bioactivity correlates with balanced logP (2.5–3.5) and hydrogen-bonding capacity from the 4-hydroxy and 3-carboxylic acid groups .
Q. What computational approaches are used to predict binding interactions between this compound and bacterial DNA gyrase?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with the gyrase ATP-binding pocket. Key residues (e.g., Asp73, Glu50) form hydrogen bonds with the 3-carboxylic acid group, while van der Waals interactions with Phe57 and Trp165 stabilize the quinoline core. Free-energy perturbation (FEP) calculations quantify the impact of trifluoromethyl substitutions on binding affinity .
Q. How can structural modifications mitigate off-target effects in mammalian cells while retaining antibacterial potency?
- Methodological Answer : Introducing bulky substituents at C8 (e.g., methyl or methoxy groups) reduces human topoisomerase II inhibition by steric hindrance. For instance, 8-methyl analogs show >50-fold selectivity for bacterial gyrase over human topoisomerase II in enzyme inhibition assays. Concurrently, maintaining the 4-hydroxy-3-carboxylic acid motif preserves antibacterial MIC values (0.5–2 µg/mL against S. aureus) .
Data Analysis and Optimization
Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity vs. antibacterial activity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC (cytotoxicity) and MIC (antibacterial activity). The selectivity index (SI = IC/MIC) is log-transformed for ANOVA to compare derivatives. Principal component analysis (PCA) can identify structural features (e.g., substituent electronegativity) driving toxicity .
Q. How can metabolic stability be improved for in vivo efficacy studies?
- Methodological Answer : Ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) of the 3-carboxylic acid group reduce first-pass hydrolysis. In rats, prodrugs increase oral bioavailability from 15% to 65% (AUC = 12 µg·h/mL vs. 3 µg·h/mL for the parent compound). Hydrolysis rates are validated in liver microsomal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
